molecular formula C16H12N4OS B2812149 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 1396791-03-9

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2812149
CAS No.: 1396791-03-9
M. Wt: 308.36
InChI Key: XKUOGSIRQKEAPO-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and infectious disease research. This compound belongs to a class of pyrazolo[1,5-a]pyridine carboxamide hybrids that have demonstrated exceptional promise as novel antitubercular agents . Structural analogs of this compound have exhibited potent in vitro activity not only against drug-susceptible Mycobacterium tuberculosis (Mtb) H37Rv strain but also against challenging drug-resistant strains, including isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) Mtb . The pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, known for its versatility and ability to interact with diverse biological targets . Research on closely related molecules indicates that the antitubercular activity is highly dependent on the carboxamide linker and the specific aromatic systems attached, suggesting a potentially unique mechanism of action . These compounds have shown low cytotoxicity in cellular models, resulting in high selectivity indices, which underscores their potential as lead compounds for further development . This product is intended for research purposes to further investigate its mechanism of action, optimize its properties, and evaluate its efficacy in various models. It is provided For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c21-16(11-4-5-13-15(7-11)22-10-18-13)17-8-12-9-19-20-6-2-1-3-14(12)20/h1-7,9-10H,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUOGSIRQKEAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Biological Activity Key Findings Reference
Pyrazolo[1,5-a]pyridine PARG inhibitors Pyrazolo[1,5-a]pyridine + sulfamoyl Anticancer (PARG inhibition) Demonstrated efficacy in cancer models via poly(ADP-ribose) glycohydrolase inhibition.
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines Pyrazolo-triazine + dichloromethyl Anticancer (in vitro screening) Inhibited growth of cancer cell lines (e.g., MCF-7, A549) at IC50 < 10 µM.
Pyrazolo-triazolo-pyridines Pyrazole + triazole + pyridine Antifungal, kinase inhibition Molecular docking predicted high affinity for lanosterol-14α-demethylase.
Triazolo-pyrimidine carboxamides Triazolo-pyrimidine + aryl carboxamide Not specified (synthesis focus) Optimized via Biginelli-like reactions; potential for broad bioactivity.

Molecular Docking and Mechanistic Insights

  • Receptor Tyrosine Kinase Inhibition : Pyrazolo-triazolo-pyridines showed binding energies of −9.2 to −10.5 kcal/mol in docking studies, comparable to FDA-approved kinase inhibitors .
  • Comparative Binding Modes : The benzo[d]thiazole carboxamide in the target compound may occupy hydrophobic pockets distinct from the sulfamoyl or thiolate groups in analogs, altering selectivity profiles.

Q & A

Q. How to evaluate stability under physiological conditions (pH, temperature)?

  • Answer :
  • Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h. Monitor degradation via HPLC.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates thermal stability) .

Q. What methods mitigate off-target effects in kinase inhibition studies?

  • Answer :
  • Kinome-wide profiling (Eurofins KinaseProfiler™) identifies off-target hits.
  • Selectivity filters : Design analogs with bulky substituents to block access to non-target ATP pockets.
  • Crystal structure analysis : Identify critical residues (e.g., gatekeeper mutations) for specificity .

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